
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . This reaction is catalyzed by either Brönsted or Lewis acids, which facilitate the formation of the dioxolane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor with a catalyst, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the oxygen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate exerts its effects involves the interaction of its functional groups with molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis . Additionally, the ester group can participate in hydrolysis reactions, releasing the corresponding alcohol and acid.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar ring structure but without the ester and methylene groups.
1,3-Dioxane: A six-membered ring analog that offers different stability and reactivity profiles.
Benzo[d][1,3]dioxole: A compound with a fused benzene ring, providing unique electronic properties.
Uniqueness
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate is unique due to its combination of a dioxolane ring with ester and methylene groups, offering a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
61570-24-9 |
|---|---|
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylidenepentanoate |
InChI |
InChI=1S/C11H18O4/c1-9(10(12)13-3)5-4-6-11(2)14-7-8-15-11/h1,4-8H2,2-3H3 |
Clave InChI |
AJHWQYHJELJXSY-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)CCCC(=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B11949419.png)
![Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]-](/img/structure/B11949422.png)

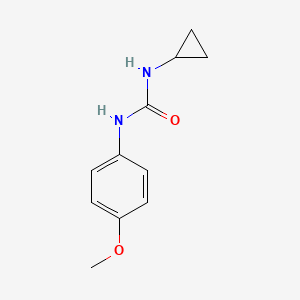
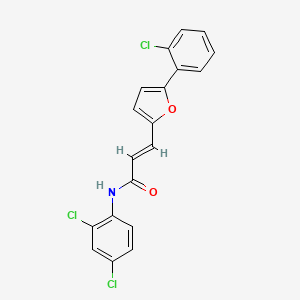
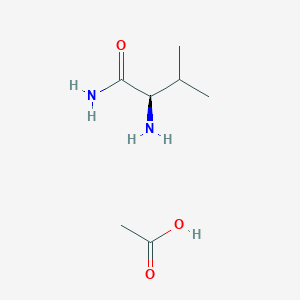
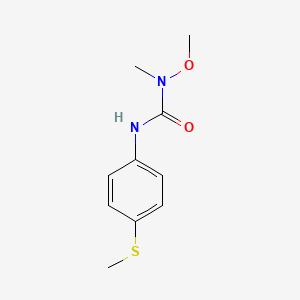

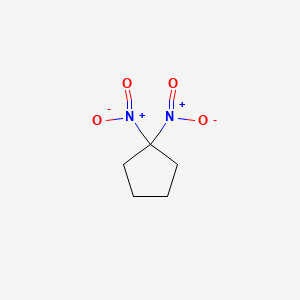


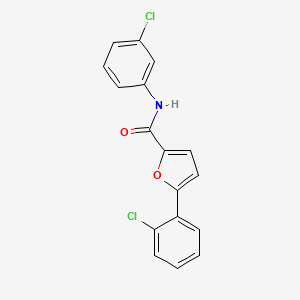
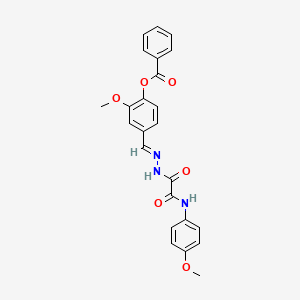
![2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol](/img/structure/B11949469.png)
